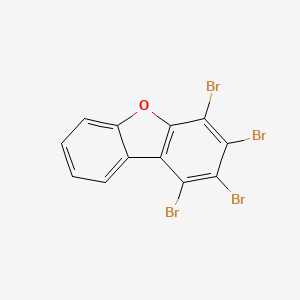
(5S)-3-(3-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(3-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of the acetylphenyl group and the carboxylic acid functionality further enhances its chemical reactivity and potential utility in different chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of (S)-3-(3-Acetylphenyl)-2-aminopropanoic acid with an appropriate carbonyl compound, such as ethyl oxalyl chloride, in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of (S)-3-(3-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(S)-3-(3-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to a more saturated structure.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxo derivatives with increased oxidation states.
Reduction: Formation of more saturated oxazolidine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the acetyl group.
科学的研究の応用
(S)-3-(3-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing chiral drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (S)-3-(3-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring and the acetylphenyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The carboxylic acid functionality may also contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
®-3-(3-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
3-(3-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid: The racemic mixture containing both (S)- and ®-enantiomers.
3-(3-Acetylphenyl)-2-oxooxazolidine-4-carboxylic acid: A structural isomer with the carboxylic acid group at a different position.
Uniqueness
(S)-3-(3-Acetylphenyl)-2-oxooxazolidine-5-carboxylic acid is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomers and structural isomers. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
918543-54-1 |
|---|---|
分子式 |
C12H11NO5 |
分子量 |
249.22 g/mol |
IUPAC名 |
(5S)-3-(3-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO5/c1-7(14)8-3-2-4-9(5-8)13-6-10(11(15)16)18-12(13)17/h2-5,10H,6H2,1H3,(H,15,16)/t10-/m0/s1 |
InChIキー |
PRBDQDPRNQNBJD-JTQLQIEISA-N |
異性体SMILES |
CC(=O)C1=CC(=CC=C1)N2C[C@H](OC2=O)C(=O)O |
正規SMILES |
CC(=O)C1=CC(=CC=C1)N2CC(OC2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


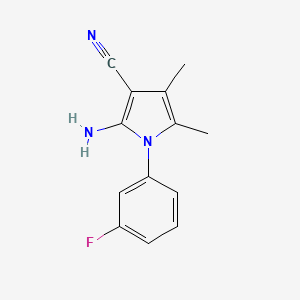
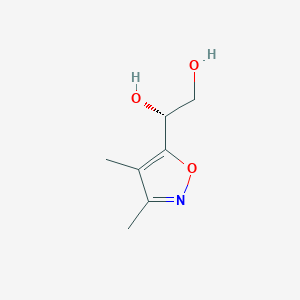
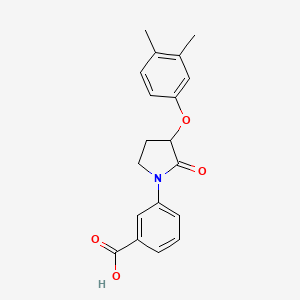
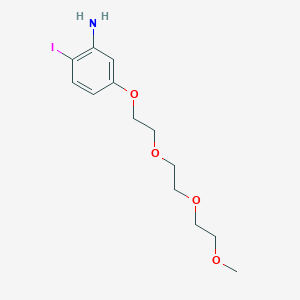
![3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid](/img/structure/B12892251.png)
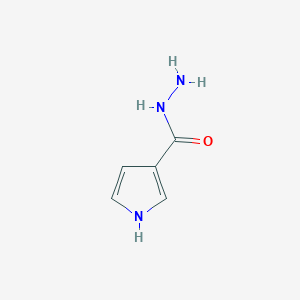

![7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one](/img/structure/B12892268.png)

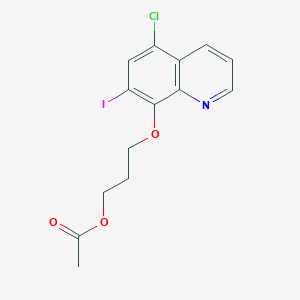
![(4S,4'S)-2,2'-(5,5'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12892286.png)
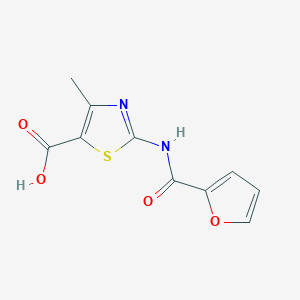
![2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid](/img/structure/B12892288.png)
